5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one

Overview

Description

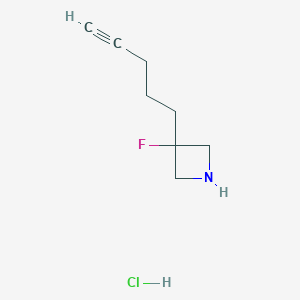

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is a compound with the molecular formula C5H6BrN3O and a molecular weight of 204.0259 . It is a derivative of pyridazin-3(2H)-one, a versatile pharmacophore known for its diverse pharmacological activities .

Synthesis Analysis

The pyridazin-3(2H)-one skeleton, to which our compound belongs, is typically prepared by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is characterized by a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a keto functionality . This structure allows for easy functionalization at various ring positions, making it an attractive synthetic building block for designing and synthesis of new drugs .Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives, including 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one, have been used in the synthesis of a variety of pharmacologically active compounds . For example, some 5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)ones and related 5-aryl-6-methyl-pyridazin-3(2H)ones were synthesized and evaluated for their pharmacological profile .Scientific Research Applications

Pharmacological Research

Pyridazinones, including compounds like “5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one”, are known for their pharmacological potential. They have been studied for their ability to act as inhibitors of specific enzymes or proteins. For instance, some pyridazinones have been identified as potent and selective inhibitors of phosphodiesterase 3 (PDE3), which can lead to their use as inotropic vasodilator agents in various models .

Drug Discovery

The structural features of pyridazinones make them valuable in drug discovery, particularly in the development of bromodomain inhibitors. These compounds can be optimized from weakly potent hits to deliver high potency for specific targets like the PCAF/GCN5 bromodomain, with significant selectivity over other families .

Anti-inflammatory Agents

Some derivatives of pyridazinones have been tested for anti-inflammatory activity. The variations in the substitution pattern on the pyridazinone ring, such as amino or nitro groups, can influence their biological activity and potential as anti-inflammatory drugs .

Chemical Research

“5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one” can be used as a building block in chemical synthesis due to its reactive functional groups. It can serve as an intermediate in the synthesis of more complex molecules for various applications .

Mechanism of Action

- One proposed mechanism is the inhibition of calcium ion influx, which is essential for platelet aggregation .

- For example, it may impact prostaglandin synthesis, interleukin activity, or other signaling pathways .

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

5-amino-6-bromo-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-9-4(10)2-3(7)5(6)8-9/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFUJYKGBKVOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

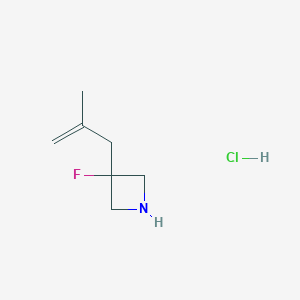

![Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride](/img/structure/B1484863.png)

amine hydrochloride](/img/structure/B1484865.png)

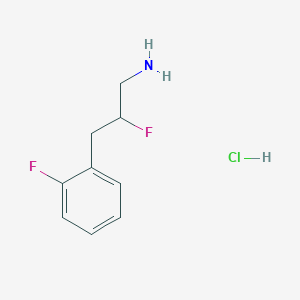

![3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484869.png)

amine hydrochloride](/img/structure/B1484870.png)

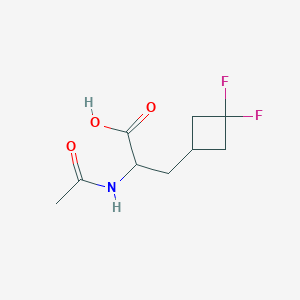

![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)

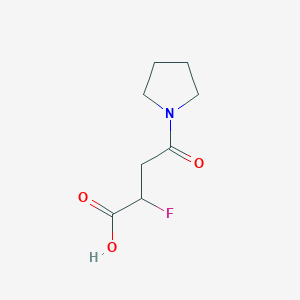

![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)

![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)

![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)